N1-(3-nitrophenyl)ethane-1,2-diamine N1-(3-nitrophenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 71319-72-7
VCID: VC3798212
InChI: InChI=1S/C8H11N3O2/c9-4-5-10-7-2-1-3-8(6-7)11(12)13/h1-3,6,10H,4-5,9H2
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])NCCN
Molecular Formula: C8H11N3O2
Molecular Weight: 181.19 g/mol

N1-(3-nitrophenyl)ethane-1,2-diamine

CAS No.: 71319-72-7

Cat. No.: VC3798212

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

N1-(3-nitrophenyl)ethane-1,2-diamine - 71319-72-7

Specification

CAS No. 71319-72-7
Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
IUPAC Name N'-(3-nitrophenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C8H11N3O2/c9-4-5-10-7-2-1-3-8(6-7)11(12)13/h1-3,6,10H,4-5,9H2
Standard InChI Key JQMSHLIFDQOFRL-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NCCN
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])NCCN

Introduction

N1-(3-Nitrophenyl)ethane-1,2-diamine is a chemical compound classified as an aromatic diamine. It is recognized for its potential applications in various chemical syntheses and biological studies. The compound's molecular formula is C8H12N3O2, and it has a molecular weight of approximately 217.65 g/mol when in its hydrochloride form (C8H12ClN3O2). This article will delve into the properties, synthesis, applications, and research findings related to this compound.

Solubility and Stability

N1-(3-Nitrophenyl)ethane-1,2-diamine is generally soluble in water due to the presence of amine groups. It is stable under standard laboratory conditions but requires careful handling to avoid degradation.

Synthesis

The synthesis of N1-(3-Nitrophenyl)ethane-1,2-diamine typically involves the reaction of 3-nitroaniline with ethylene diamine. This reaction can be facilitated using various solvents and conditions to optimize yield and purity.

Chemical Reactions

N1-(3-Nitrophenyl)ethane-1,2-diamine can participate in several types of chemical reactions:

  • Nucleophilic Substitution: The amine groups can act as nucleophiles in substitution reactions.

  • Reduction: The nitro group can be reduced to form an amine derivative.

  • Electrophilic Aromatic Substitution: The nitrophenyl ring can undergo electrophilic substitution reactions.

Chemical Synthesis

The compound serves as a valuable building block for developing new chemical entities with desired therapeutic properties. Its unique structural features make it suitable for various chemical syntheses.

Biological Studies

N1-(3-Nitrophenyl)ethane-1,2-diamine may act as a substrate or reactant in enzymatic processes due to its nitrophenyl group. Compounds with similar structures often exhibit biological activity by forming reactive intermediates that interact with cellular components.

Research Findings

Research on N1-(3-Nitrophenyl)ethane-1,2-diamine is limited, but compounds with similar structures have shown potential in biological systems. The nitro group can influence reactivity towards nucleophiles or electrophiles in biological pathways, suggesting potential applications in drug development.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)CAS Number
N1-(3-Nitrophenyl)ethane-1,2-diamine HydrochlorideC8H12ClN3O2217.6584035-89-2
N1-(2-Nitrophenyl)-1,2-EthanediamineC8H11N3O2181.19251138-16-0
n,n'-Bis(4-nitrophenyl)ethane-1,2-diamineC14H14N4O4302.295431-36-7

These compounds share similarities in structure but differ in their nitro group positions and molecular weights, affecting their chemical and biological properties.

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